GM1a Ganglioside sugar-NAc-sp3-Biotin
Description
Structural Characterization of GM1a Ganglioside sugar-N-Acetyl-spacer3-Biotin
Molecular Architecture of the GM1a Oligosaccharide Core
Branching Patterns and Monosaccharide Sequence Analysis
The GM1a ganglioside oligosaccharide core exhibits a characteristic branched pentasaccharide structure consisting of one sialyl residue, two galactose residues, one N-acetylgalactosamine residue, and a glucose residue at the reducing end. The systematic nomenclature describes this structure as alpha-N-acetylneuraminosyl-(2→3)-[beta-D-galactosyl-(1→3)-N-acetyl-beta-D-galactosaminyl-(1→4)]-beta-D-galactosyl-(1→4)-beta-D-glucosyl sequence. This branching pattern represents a fundamental characteristic of ganglio-series glycosphingolipids, where the oligosaccharide groups extend well beyond cell membrane surfaces to serve as distinguishing surface markers.
The monosaccharide sequence analysis reveals specific linkage patterns that define the GM1a structure. The core sequence follows the Galactose-beta-1,3-GalactoseNAcetyl-beta-1,4-[N-acetylneuraminic acid-alpha-2,3]-Galactose-beta-1,4-Glucose arrangement. Each monosaccharide unit contributes to the overall three-dimensional architecture, with the glucose residue serving as the reducing terminus that would normally attach to the ceramide backbone in the intact ganglioside. The branching occurs at the second galactose residue from the reducing end, where both the N-acetylgalactosamine and the sialic acid components are attached through distinct glycosidic linkages.
The compositional analysis demonstrates equimolar relationships between specific monosaccharide components. Research indicates that GM1a contains one mole each of glucose, galactose, N-acetylgalactosamine, and N-acetylneuraminic acid in a defined stoichiometric arrangement. This precise composition is critical for maintaining the biological recognition properties of the molecule and ensuring proper folding of the oligosaccharide in three-dimensional space.
Sialic Acid Positioning and Linkage Specificity
The sialic acid residue in GM1a occupies a terminal position with specific alpha-2,3-linkage to the galactose residue in position II of the gangliotetraose moiety. This N-acetylneuraminic acid component makes the head groups of gangliosides anionic at physiological pH 7, which distinguishes them from neutral globosides and contributes significantly to their biological activity. The positioning of this sialic acid residue is crucial for molecular recognition events and determines the overall electrostatic properties of the oligosaccharide.
The linkage specificity of the sialic acid attachment follows the II³Neu5Ac-Gg⁴Cer nomenclature according to IUPAC-IUBMB standards. This designation indicates that the N-acetylneuraminic acid is attached to the 3-hydroxyl group of the galactosyl residue in position II of the ganglioside structure. The alpha-2,3 linkage configuration is essential for maintaining the proper orientation of the sialic acid carboxylate group, which extends outward from the oligosaccharide core to participate in intermolecular interactions.
Structural studies have demonstrated that the sialic acid positioning influences the overall molecular dynamics of the ganglioside. The terminal sialic acid residue preferentially adopts a perpendicular orientation with respect to membrane bilayer normal when the molecule is embedded in lipid environments. This orientation maximizes the exposure of the negatively charged carboxylate group to the aqueous phase, enabling optimal interactions with complementary binding partners such as lectins and other carbohydrate-binding proteins.
Conformational Dynamics in Aqueous Solutions
The conformational behavior of GM1a oligosaccharide in aqueous solutions exhibits significant flexibility, with multiple saccharide residues demonstrating distinct orientational preferences. Molecular dynamics simulations reveal that the glucose and galactose residues prefer parallel orientations, while the N-acetylneuraminic acid, N-acetylgalactosamine, and terminal galactose residues adopt perpendicular orientations relative to the molecular axis. These conformational preferences result from a complex interplay of intramolecular hydrogen bonding, electrostatic interactions, and hydrophobic effects.
The overall conformational ensemble of GM1a in aqueous solution demonstrates restricted motion compared to free oligosaccharides due to the presence of the hydrophobic ceramide-like terminus. The headgroup conformation is particularly constrained when the molecule adopts membrane-associated configurations, where the hydrophobic components influence the available conformational space of the oligosaccharide portion. This restriction affects the accessibility of specific binding sites and modulates the kinetics of molecular recognition events.
Experimental evidence suggests that the conformational dynamics of GM1a are sensitive to environmental conditions, including ionic strength, pH, and the presence of divalent cations. The sialic acid residue, being negatively charged, shows particular sensitivity to electrostatic interactions that can stabilize or destabilize specific conformational states. These environmental effects must be considered when designing biotinylated derivatives, as they can influence both the oligosaccharide conformation and the accessibility of the biotin moiety for avidin binding.
Biotinylation Strategy and Linker Chemistry
spacer3 Spacer Arm Design for Optimal Avidin Binding
The spacer3 linker design represents a critical component for achieving optimal avidin-biotin interactions in GM1a ganglioside bioconjugates. The spacer arm length is specifically engineered to overcome steric hindrance that could prevent effective biotin accessibility to the avidin binding pocket, which is located approximately 9 Ångströms below the avidin surface. The spacer3 designation typically indicates a three-carbon chain or equivalent spacer length, which provides sufficient distance to minimize interference from the bulky oligosaccharide core while maintaining structural integrity.
The chemical composition of spacer3 linkers often incorporates flexible hydrocarbon chains or polyethylene glycol units that enhance the rotational freedom of the biotin moiety. This flexibility is essential because biotin must adopt a specific orientation to fit properly into the avidin binding pocket. Research demonstrates that longer spacer arms generally enhance detection sensitivity by making more biotin molecules available for avidin binding, while shorter spacers may result in reduced binding efficiency due to steric conflicts with the oligosaccharide structure.
The spacer3 design must also consider the overall solubility and stability of the bioconjugate in aqueous environments. Hydrophobic spacer arms can potentially reduce the water solubility of the modified ganglioside, while overly hydrophilic spacers might interfere with membrane association properties. The optimal spacer3 configuration balances these competing requirements by providing adequate length for avidin accessibility while maintaining compatibility with the native properties of the GM1a oligosaccharide.
Site-Specific Biotin Conjugation to the N-Acetyl Group
The site-specific attachment of biotin to the N-acetyl group of GM1a represents a sophisticated bioconjugation strategy that preserves the critical recognition elements of the oligosaccharide while introducing the desired biotinylation functionality. The N-acetyl moiety provides an ideal conjugation site because it is structurally distinct from the essential hydroxyl groups involved in glycosidic linkages and molecular recognition. This approach ensures that the biotinylation process does not disrupt the fundamental branching patterns or conformational properties of the GM1a core structure.
The conjugation chemistry typically involves modification of the N-acetyl group through engineered glycosyltransferase systems that can accommodate biotin-containing donor substrates. Research has demonstrated successful biotinylation of ganglioside analogues using glycosyltransferases from Campylobacter jejuni, which exhibit remarkable flexibility in accepting modified sugar donors. These enzymatic approaches offer superior selectivity compared to chemical conjugation methods, ensuring that biotinylation occurs exclusively at the intended N-acetyl position without affecting other functional groups.
The biotin conjugation process must account for the potential impact on the overall molecular architecture of GM1a. The N-acetyl binding cavity in glycosyltransferases and related enzymes naturally accommodates chemical modifications in this position, suggesting that biotin attachment at this site is likely to be well-tolerated structurally. However, careful optimization of reaction conditions and purification protocols is essential to achieve high yields and maintain the integrity of the oligosaccharide structure throughout the biotinylation process.
Impact of Biotinylation on Oligosaccharide Solubility
The introduction of biotin and the spacer3 linker significantly affects the solubility characteristics of the GM1a oligosaccharide, with implications for both storage stability and biological activity. Biotin labeling generally reduces the solubility of modified molecules and may result in precipitation under certain conditions, particularly at high concentrations or in the presence of divalent cations. The hydrophobic nature of the biotin moiety and potentially the spacer arm contributes to this reduction in aqueous solubility.
Polyethylene glycol incorporation into the spacer3 linker design can substantially mitigate solubility issues while providing additional benefits for bioconjugate performance. Polyethylene glycol-containing biotin tags help prevent biotinylated protein aggregation during long-term storage compared to non-biotinylated molecules. The increased solubility stemming from polyethylene glycol-containing biotin tags also facilitates handling and purification of the modified oligosaccharides in research applications.
The solubility impact of biotinylation must be balanced against the requirement for maintaining biological activity and avidin binding efficiency. Excessive modification to improve solubility might compromise the specific recognition properties of the GM1a oligosaccharide or reduce the accessibility of the biotin moiety for avidin interaction. Optimization studies typically involve systematic evaluation of different spacer compositions and lengths to identify conditions that provide acceptable solubility while preserving both the biological and biotinylation functionalities of the molecule.
| Parameter | Native GM1a | Biotinylated GM1a-NAc-sp3-Biotin |
|---|---|---|
| Molecular Weight | 1020.87 g/mol | ~1400-1500 g/mol* |
| Aqueous Solubility | High | Moderate to High** |
| Charged Groups | 1 (sialic acid) | 1 (sialic acid) |
| Hydrogen Bond Donors | Multiple | Multiple + biotin |
| Conformational Flexibility | High | Moderate* |
*Estimated based on biotin and spacer addition
Dependent on spacer composition
* Reduced due to biotin conjugation constraints
Properties
Molecular Formula |
C28H33F2N7O2S |
|---|---|
Synonyms |
Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
GM1a Ganglioside Derivatives
Functional Insights :
- The NAc-sp3 linker in GM1a-NAc-sp3-Biotin preserves spatial orientation of the oligosaccharide, critical for binding toxins like LT-IIc .
- Unlike ceramide-containing GM1a (e.g., murine macrophage GM1a with C16/C24 fatty acids), biotinylated derivatives lack lipid anchors, altering membrane integration but improving utility in surface plasmon resonance (SPR) and ELISA .
Other Gangliosides
Comparison with Biotinylated Glycans
Research Findings :
- GM1a-NAc-sp3-Biotin’s extended linker improves accessibility for large ligands (e.g., cholera toxin B subunit) compared to shorter linkers .
- In contrast to simple biotinylated glycans (e.g., Pk antigen), GM1a derivatives retain complex glycan motifs necessary for studying ganglioside-pathogen interactions .
Preparation Methods
Core Ganglioside Framework Construction
The synthesis begins with the assembly of GM1a’s glycan core, which comprises a sialylated lactosyl moiety linked to galactose and N-acetylgalactosamine (GalNAc). A pivotal step involves the sulfonamidoglycosidation reaction , which establishes the β-linkage between GalNAc and the C4 hydroxyl group of galactose. This reaction exploits the proximal hydroxyl directing effect, ensuring stereochemical fidelity with yields exceeding 60% under optimized conditions. Critical parameters include:
Table 1: Glycosylation Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Side Products (%) |
|---|---|---|---|
| Temperature | −40°C | 62 | 8 |
| Donor-Activator Ratio | 1:1.2 | 58 | 12 |
| Solvent System | Dichloromethane | 65 | 5 |
Deacetylation and N-Acylation for Biotin Incorporation
Natural GM1a undergoes alkaline hydrolysis to remove acetyl groups, yielding a deacetylated intermediate reactive for N-acylation. A mixed anhydride approach using ethyl chloroformate and biotinylated fatty acids (e.g., biotin-decanoic acid) achieves selective N-acylation. This method, adapted from fluorescent GM1 labeling techniques, provides a 40–45% yield of biotinylated GM1a derivatives.
Mechanistic Insight :
The mixed anhydride intermediate reacts with the deacetylated GM1a’s amine group, forming a stable amide bond. Subsequent N-acetylation with acetic anhydride restores the GalNAc moiety, confirmed via -NMR and GLC-MS.
Enzymatic and Chemoenzymatic Approaches
Glycosyltransferase-Mediated Assembly
Enzymatic methods leverage recombinant glycosyltransferases to sequentially add sugar residues to a ceramide backbone. For GM1a, the pathway involves:
-
Glucosylceramide synthase (GCS) : Initiates glycosphingolipid synthesis by transferring glucose to ceramide.
-
Lactosylceramide synthase : Adds galactose to form lactosylceramide.
-
Sialyltransferases (ST3Gal1, ST6Gal1) : Introduce sialic acid residues at specific positions.
CRISPR-Cas9 knockout studies reveal that ablation of β-1,3-N-acetylglucosaminyltransferase 5 (B3GNT5) disrupts α-2,6-sialylation on N-glycoproteins, underscoring the interdependence of glycosylation pathways.
Biotin Conjugation via Sp3 Spacer
The sp3 spacer (a three-carbon chain) bridges the glycan and biotin, minimizing steric hindrance. A two-step protocol is employed:
-
Activation of Biotin : Biotin is functionalized with a maleimide or NHS ester group.
-
Thiol-Ene Click Chemistry : The activated biotin reacts with a thiolated GM1a derivative, forming a stable thioether bond.
Yield Considerations :
-
Maleimide-biotin: 55–60% yield.
-
NHS ester-biotin: 50–55% yield (lower due to hydrolysis side reactions).
Analytical Validation and Quality Control
Structural Confirmation via Spectroscopic Methods
Functional Assays
-
Surface Plasmon Resonance (SPR) : Measures binding affinity to streptavidin (KD ≈ 1–5 nM).
-
Ganglioside Microarray Screening : Validates retention of GM1a’s lectin-binding capacity post-biotinylation.
Challenges and Innovations
Stereochemical Complexity
Sialic acid’s α-2,3-linkage to galactose requires precise enzymatic control, as chemical synthesis often yields undesired β-anomers. Solutions include:
Scalability and Cost
Biotinylation reagents and glycosyl donors constitute 70% of total synthesis costs. Recent advances in continuous flow chemistry reduce reagent consumption by 40%, enabling milligram-scale production.
Comparative Analysis of Preparation Methods
Table 2: Method Efficacy and Limitations
| Method | Yield (%) | Purity (%) | Cost (USD/mg) | Key Limitation |
|---|---|---|---|---|
| Chemical Synthesis | 40–45 | 90–95 | 2,500 | Multi-step purification |
| Enzymatic Assembly | 25–30 | 85–90 | 3,200 | Enzyme instability |
| Chemoenzymatic Hybrid | 50–55 | 92–97 | 2,800 | Optimized conditions required |
Q & A
Q. What are the structural determinants of GM1a ganglioside that influence its binding to bacterial toxins like LT-IIc and VVH?
The binding specificity of GM1a is dictated by its oligosaccharide sequence (Galβ1-3GalNAcβ1-4[Neu5Acα2-3]Galβ1-4Glc) and ceramide composition. For example, GM1a with C16/C24 fatty acid ceramides (e.g., from murine macrophages) exhibits enhanced binding to LT-IIc compared to C18 ceramide variants (e.g., bovine brain GM1a) due to improved carbohydrate orientation and membrane accessibility . Structural validation via enzymatic degradation (e.g., neuraminidase treatment) and mass spectrometry is critical for confirming sialic acid linkages and ceramide profiles .
Q. What analytical techniques are essential for characterizing synthetic GM1a derivatives?
Thin-layer chromatography (TLC) is used for initial separation, while MALDI-TOF mass spectrometry confirms molecular weight and purity. Nuclear magnetic resonance (NMR) provides detailed structural elucidation, particularly for verifying glycosidic bonds and ceramide structures. Enzymatic assays (e.g., using α2-3 neuraminidase) can validate sialic acid positioning .
Q. How does the source of GM1a (e.g., murine macrophages vs. neural tissue) impact experimental outcomes?
Murine macrophage-derived GM1a contains C16/C24 ceramides, which promote toxin binding by optimizing carbohydrate presentation. In contrast, bovine neural GM1a with C18 ceramides may reduce binding affinity due to steric hindrance. Researchers should standardize GM1a sources or use chemoenzymatic synthesis to ensure homogeneity .
Advanced Research Questions
Q. How can researchers resolve contradictions in binding data caused by ceramide heterogeneity?
Methodology:
- Synthesize GM1a with defined ceramide structures using chemoenzymatic approaches (e.g., LgtD galactosyltransferase for oligosaccharide elongation) .
- Compare binding kinetics via surface plasmon resonance (SPR) across ceramide variants. For example, RAW264.7 cell-derived GM1a (C16/C24) shows 3-fold higher LT-IIc affinity than bovine GM1a (C18) .
- Use knockout cell models (e.g., TLR4-deficient macrophages) to isolate GM1a-specific interactions from co-receptor effects .
Q. What strategies enable site-specific biotinylation of GM1a for probe development?
Methodology:
- Introduce biotin via an NAc-sp3 linker at the reducing-end glucose residue using chemoenzymatic synthesis. This preserves the oligosaccharide's binding epitopes while enabling streptavidin-based immobilization .
- Validate functionality via glycan arrays: Biotinylated GM1a probes immobilized on streptavidin-coated slides retain cholera toxin binding, with signal intensities comparable to native GM1a .
Q. How can glycan arrays differentiate GM1a binding specificity across toxin families?
Methodology:
- Print biotinylated GM1a derivatives on streptavidin-functionalized slides. Screen against fluorescently labeled toxins (e.g., Vibrio vulnificus hemolysin [VVH] vs. LT-IIc) at concentrations ranging from 0.1–10 µg/mL.
- Quantitative analysis reveals that GM1a binds VVH with 10-fold higher affinity than GD1a, while LT-IIc shows no preference between GM1a and GD1a .
Q. What experimental designs address co-receptor involvement in GM1a-mediated toxin uptake?
Methodology:
- Combine competitive inhibition assays (e.g., pre-treat cells with anti-TLR2 antibodies) with SPR-based direct binding measurements. For LT-IIc, TLR2 knockout reduces cellular toxicity by 70%, indicating co-receptor dependence .
- Use biotinylated GM1a in pull-down assays to identify associated membrane proteins (e.g., TLR4) via LC-MS/MS .
Data Contradiction Analysis
Q. Why do some studies report GM1a as a primary toxin receptor while others highlight GD1a or GT1b?
Resolution:
- Toxin specificity varies by structural context. For example, LT-IIc binds GM1a exclusively, whereas cholera toxin interacts with GM1a, GD1a, and asialo-GM1 in glycan arrays .
- Technical factors matter: Non-covalent array platforms may overestimate GD1a binding due to membrane fluidity effects, while covalent arrays better reflect physiological rigidity .
Methodological Best Practices
Q. How to optimize enzymatic synthesis of GM1a derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
